Cas no 2138054-37-0 (N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide)

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a trifluoromethyl group and a nitro-substituted benzene ring. Its unique structure, combining an amino group with electron-withdrawing substituents, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrobenzene sulfonamide moiety offers reactivity for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, including protease inhibitors and fluorinated pharmaceuticals. Its well-defined reactivity profile and stability under various conditions make it a reliable building block for advanced synthetic applications.
N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide structure
2138054-37-0 structure
商品名:N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide
CAS番号:2138054-37-0
MF:C10H12F3N3O4S
メガワット:327.280191421509
CID:5921295
PubChem ID:165746846

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-1169379
    • 2138054-37-0
    • N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide
    • インチ: 1S/C10H12F3N3O4S/c1-15(9(6-14)10(11,12)13)21(19,20)8-5-3-2-4-7(8)16(17)18/h2-5,9H,6,14H2,1H3
    • InChIKey: HXPVLOWJFOXAKJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N(C)C(C(F)(F)F)CN)(=O)=O

計算された属性

  • せいみつぶんしりょう: 327.05006153g/mol
  • どういたいしつりょう: 327.05006153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 118Ų

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169379-1.0g
2138054-37-0
1g
$0.0 2023-06-08
Enamine
EN300-1169379-250mg
2138054-37-0
250mg
$774.0 2023-10-03
Enamine
EN300-1169379-50mg
2138054-37-0
50mg
$707.0 2023-10-03
Enamine
EN300-1169379-1000mg
2138054-37-0
1000mg
$842.0 2023-10-03
Enamine
EN300-1169379-2500mg
2138054-37-0
2500mg
$1650.0 2023-10-03
Enamine
EN300-1169379-100mg
2138054-37-0
100mg
$741.0 2023-10-03
Enamine
EN300-1169379-5000mg
2138054-37-0
5000mg
$2443.0 2023-10-03
Enamine
EN300-1169379-500mg
2138054-37-0
500mg
$809.0 2023-10-03
Enamine
EN300-1169379-10000mg
2138054-37-0
10000mg
$3622.0 2023-10-03

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 関連文献

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide (CAS No. 2138054-37-0)

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide, identified by its CAS number 2138054-37-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The unique structural features of this molecule, particularly the presence of both amino and nitro functional groups along with a trifluoropropyl moiety, contribute to its distinct chemical and pharmacological properties.

The synthesis and characterization of N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide have been extensively studied to understand its potential applications in drug discovery. The trifluoropropyl group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Additionally, the nitro group introduces a site for further functionalization, allowing for the creation of derivatives with tailored biological activities.

In recent years, there has been a growing interest in the development of sulfonamide-based compounds due to their wide range of biological effects. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3-amino-1,1,1-trifluoropropan-2-yl group into the sulfonamide core enhances the molecule's solubility and bioavailability, which are essential for effective drug delivery. This modification has been shown to improve the pharmacokinetic profile of sulfonamide derivatives, making them more suitable for clinical applications.

The nitro group in N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide serves as a key pharmacophore that interacts with various biological targets. Nitroaromatic compounds have been extensively investigated for their potential in treating neurological disorders, cancer, and infectious diseases. The electron-withdrawing nature of the nitro group enhances the reactivity of the molecule, allowing it to participate in hydrogen bonding and other non-covalent interactions with biological targets. These interactions are crucial for modulating the activity of enzymes and receptors involved in disease pathways.

The structural complexity of N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide presents both challenges and opportunities in drug design. The presence of multiple functional groups requires careful consideration during synthesis to ensure optimal yield and purity. Advanced computational methods have been employed to predict the binding modes of this compound with potential target proteins. These studies have provided valuable insights into the molecular interactions that govern its biological activity.

In vitro studies have demonstrated that N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide exhibits inhibitory effects on several key enzymes implicated in cancer progression. For instance, it has shown promise in inhibiting tyrosine kinases and other signaling molecules that are aberrantly activated in tumor cells. These findings align with recent research highlighting the role of sulfonamide derivatives in targeting oncogenic pathways. The trifluoropropyl group is particularly noteworthy for its ability to modulate enzyme activity by influencing binding affinity and metabolic stability.

The pharmacological profile of N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide has also been explored in preclinical models. Animal studies have revealed that this compound exhibits favorable toxicity profiles when administered at therapeutic doses. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore the importance of sulfonamide-based compounds as candidates for further clinical development.

The synthesis strategies for N-(3-amino-1,1,1-trifluoropropan-2-yli)-N-methyl-2-nitrobenzenesulfonyl]amidine have been refined through iterative optimization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high enantiomeric purity. Chiral auxiliaries and asymmetric catalysis have played pivotal roles in achieving these improvements. Such advancements are crucial for developing enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects.

The role of computational chemistry in understanding the structure-property relationships (SPR) of N-(3-amino)trifluoro]prop-an>methyl>nitrobenz>sulfonyl>amidine has been instrumental in guiding synthetic efforts and predicting biological activity. Molecular dynamics simulations have provided detailed insights into how this compound interacts with biological targets at an atomic level. These studies have helped identify key residues responsible for binding affinity and have informed rational drug design strategies.>These computational approaches complement experimental data obtained from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The future directions for research on N-(>3-amino)trifluoro]prop-an>nitrobenz>sulfonylaminine include exploring its potential as a lead compound for drug development against resistant pathogens and rare diseases. The unique structural features of this molecule make it an attractive candidate for generating novel derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.

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